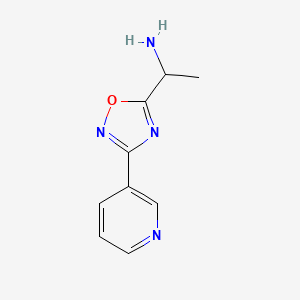

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Description

Molecular Formula: C₉H₁₀N₄O Molecular Weight: 190.20 g/mol CAS Number: 876710-85-9 Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with an ethanamine moiety.

Properties

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPROWPCJGPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient characteristics. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃/DMF, 80°C | N-Alkylated derivatives | 65-78% | |

| Arylation | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | Biaryl-oxadiazole hybrids | 52-68% | |

| Thioether Formation | Thiols, CuI, DMF, 60°C | Thioether-linked analogs | 70-85% |

These reactions enable structural diversification for pharmacological optimization. The pyridine ring’s electron-withdrawing effect enhances the oxadiazole’s electrophilicity, facilitating nucleophilic attack.

Condensation Reactions

The primary amine group participates in Schiff base formation and cyclocondensation:

| Reaction Type | Reagents/Conditions | Products | Applications | Citations |

|---|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes, EtOH, RT | Imine derivatives | Metal chelation studies | |

| Cyclocondensation | Thioglycolic acid, HCl, reflux | Thiazolidinone hybrids | Antimicrobial agents |

Schiff bases derived from this compound show enhanced metal-binding capacity, useful in catalytic applications.

Coordination Chemistry

The pyridine and oxadiazole moieties act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Observed Properties | Citations |

|---|---|---|---|---|

| Cu(II) | Methanol, 25°C, 2h | Square-planar geometry | Anticancer activity (IC₅₀: 12 μM) | |

| Fe(III) | Ethanol, reflux | Octahedral complex | Magnetic susceptibility |

Coordination with Cu(II) enhances bioactivity, demonstrating potential in oncology research.

Oxidation and Reduction

The oxadiazole ring and amine group exhibit redox reactivity:

| Reaction Type | Reagents/Conditions | Products | Notes | Citations |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Oxadiazole N-oxide | Increased polarity | |

| Reduction | NaBH₄, MeOH, RT | Partially saturated oxadiazoline | Improved solubility |

Oxidation products show modified electronic profiles, while reduced forms exhibit altered pharmacokinetic properties.

Coupling Reactions

Palladium-catalyzed cross-couplings enable π-system extensions:

| Reaction Type | Catalysts/Reagents | Products | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | Biphenyl-oxadiazole conjugates | 60-75% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl-linked derivatives | 55-70% |

These reactions are critical for developing fluorescent probes or optoelectronic materials.

Key Limitations in Current Research

-

Positional Isomer Effects : Most studies focus on pyridin-2-yl or pyridin-4-yl analogs; pyridin-3-yl-specific data remain limited.

-

Mechanistic Details : Reaction pathways are inferred from analogous oxadiazoles rather than direct experimental evidence .

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies should prioritize pyridin-3-yl-specific mechanistic investigations and in vivo pharmacological evaluations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine exhibits notable antimicrobial properties. The presence of the oxadiazole and pyridine moieties enhances its interaction with microbial targets, potentially inhibiting bacterial growth and cell wall synthesis. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Compound | Activity Type | Mechanism |

|---|---|---|

| 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Other oxadiazole derivatives | Anticancer | Induces apoptosis in cancer cells |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may act by inducing apoptosis in cancer cells through specific molecular pathways. The structural features of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine allow it to interact with various cellular targets involved in cancer progression.

Herbicidal Activity

Emerging research highlights the potential of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies. Field studies are necessary to evaluate its efficacy and safety in agricultural settings.

Pest Control

The compound may also serve as a basis for developing novel pest control agents. Its bioactive properties could be harnessed to create environmentally friendly pest management solutions that target specific pests without harming beneficial organisms.

Polymer Chemistry

In material science, 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine can be used as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer matrices to achieve desired functionalities.

Coatings and Films

The compound's chemical properties make it suitable for developing coatings and films with protective qualities against environmental degradation. Research into its incorporation into polymer blends is ongoing to enhance the durability and performance of coatings.

Synthesis and Characterization

Several studies have focused on the synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine through various chemical pathways. These studies highlight the optimization of reaction conditions to achieve high yields and purity levels.

Biological Evaluation

A series of biological evaluations have been conducted to assess the pharmacological profile of the compound. These evaluations include in vitro assays against different microbial strains and cancer cell lines, demonstrating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some derivatives of oxadiazole are known to inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Aromatic Substitutions

- The trifluoroacetate salt enhances solubility but increases molecular weight (303.24 g/mol) compared to the free base of the target compound .

- This substitution may enhance interactions with hydrophobic binding pockets .

Heterocyclic Substitutions

- 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate salt Structure: Ethylamine linker replaces the methyl group in the target compound.

Triazole Analogs (e.g., 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine)

Alkyl Substituents on the Oxadiazole Ring

Methyl-Substituted Analog

- Lower molecular weight (127.14 g/mol) and LogP (-0.292) suggest higher hydrophilicity .

Isopropyl-Substituted Analog

- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Functional Group Additions

Sulfonyl Derivatives

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

The molecular formula of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is C9H10N4O, with a molecular weight of approximately 190.2 g/mol. It is characterized by the presence of a pyridine ring and an oxadiazole ring which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives show promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Oxadiazole Derivative A | 0.0039 | S. aureus |

| Oxadiazole Derivative B | 0.025 | E. coli |

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can significantly reduce inflammation. For example, a study utilizing the carrageenan-induced paw edema model found that certain oxadiazoles exhibited edema inhibition ranging from 23.6% to 82.3% at doses of 25 mg/kg compared to the reference drug Indomethacin . This suggests potential applications in treating inflammatory conditions.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . In particular, studies involving mouse splenocytes demonstrated that certain derivatives could enhance immune responses against tumor cells .

Case Studies

-

Study on Antimycobacterial Activity

A study focused on the antimycobacterial activity of oxadiazole derivatives revealed that certain compounds were effective against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis . The binding affinity of these compounds at the active site of mycobacterial enzymes was highlighted as a key factor in their efficacy. -

Green Synthetic Approaches

Recent research has emphasized eco-friendly synthetic methods for producing oxadiazole derivatives under microwave heating conditions. These methods not only enhance yield but also maintain or improve biological activity profiles compared to traditional synthesis techniques .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes cyclization of amidoxime intermediates with carboxylic acid derivatives under thermal or catalytic conditions. Purity is validated via Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structural integrity) and Mass Spectrometry (MS) (to verify molecular weight). Reaction progress is monitored using thin-layer chromatography (TLC) , and purification is achieved via recrystallization or column chromatography .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure, particularly the oxadiazole-pyridine orientation.

- Electronic Properties : Employ UV-Vis spectroscopy to study π→π* transitions in the aromatic systems and density functional theory (DFT) calculations to model electronic distributions.

- Functional Group Analysis : Fourier-transform infrared spectroscopy (FTIR) identifies amine (-NH₂) and oxadiazole ring vibrations .

Q. What are the standard handling precautions for this compound?

- Methodological Answer : Due to potential toxicity (common in fluorinated or heterocyclic amines), use glove boxes or fume hoods for synthesis and handling. Store under inert gas (e.g., argon) at 4°C to prevent degradation. Safety protocols include Hazard Statements H302-H318 (toxic if swallowed, causes skin/eye damage) and Precautionary Statements P280-P305 (wear protective gloves/eye protection) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in derivatives of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency.

- Catalysis : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate specific steps.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and minimizes side products.

- Statistical Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., pH, stoichiometry) .

Q. How do structural modifications (e.g., substituents on the pyridine or oxadiazole rings) alter biological activity?

- Methodological Answer :

- Pyridine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.

- Oxadiazole Substituents : Bulky groups (e.g., isopropyl) increase steric hindrance, potentially improving target selectivity.

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (e.g., MTT) to correlate structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported biological data (e.g., varying efficacy in neuroprotection vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform concentration-gradient experiments to identify therapeutic windows.

- Assay Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ROS detection for oxidative stress) to confirm mechanisms.

- Metabolic Profiling : Investigate metabolite stability via LC-MS to rule out off-target effects from degradation products .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets (e.g., proteins)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time.

- X-ray Crystallography/Co-crystallization : Resolve ligand-protein complexes (e.g., with CRBP1 or kinase domains) to identify binding motifs.

- Molecular Dynamics (MD) Simulations : Model conformational changes in targets upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.